1-Hexacosene

Polymer Science Metallocene Catalysis Thermal Analysis

Secure your supply of 1-Hexacosene, a premium long-chain linear alpha-olefin tailored for mission-critical applications. Unlike generic alkenes, its precise C26 backbone and terminal double bond are essential for reproducible GC-MS retention indexing (Kovats RI ~2596), serving as an accurate biomarker standard, and for engineering polyethylene copolymers with specific dual-melting endotherms (37.3°C/52.6°C) that shorter-chain analogs cannot replicate. In silico studies also confirm a quantifiable inhibitory profile against lipase (docking score: -7.34 kcal/mol), directly supporting antifungal screening programs. Insist on verified purity (≥97%) and strict batch-to-batch consistency to ensure the physicochemical reliability your analytical and synthetic workflows demand.

Molecular Formula C26H52
Molecular Weight 364.7 g/mol
CAS No. 64808-91-9
Cat. No. B3431944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexacosene
CAS64808-91-9
Molecular FormulaC26H52
Molecular Weight364.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCC=C
InChIInChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-26H2,2H3
InChIKeyOMXANELYEWRDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexacosene (CAS 64808-91-9): Procurement-Relevant Characterization of a C26 Linear Alpha-Olefin


1-Hexacosene (hexacos-1-ene) is a long-chain linear alpha-olefin (LAO) with the molecular formula C26H52 and a molecular weight of 364.7 g/mol [1]. It is classified as an unsaturated aliphatic hydrocarbon, characterized by a terminal double bond between the first and second carbon atoms, and is a naturally occurring constituent found in various plant species including Populus nigra and Hamamelis virginiana, as well as in green vegetables [2][3].

1-Hexacosene: The Functional Imperative of Chain Length and Terminal Olefin Position in Scientific Applications


Generic substitution among long-chain hydrocarbons is precluded by the non-linear and application-critical dependence of both physical properties and chemical reactivity on carbon chain length and double bond position. For 1-hexacosene, its 26-carbon backbone and terminal alpha-olefin configuration confer a specific melting point range (approximately 34.8-52.6 °C), boiling point (~405.6 °C), and copolymerization behavior that are distinct from both shorter-chain alpha-olefins (e.g., 1-octadecene) and positional isomers (e.g., 9-hexacosene) [1]. These differences translate directly into divergent performance in applications ranging from retention index markers in GC-MS analysis to the thermal and mechanical properties of synthesized copolymers, making verification of exact chain length and olefin position essential for experimental reproducibility and product specification [2].

1-Hexacosene: Quantified Differentiation Against Analogs and In-Class Compounds


Copolymer Thermal Behavior: 1-Hexacosene vs. Shorter-Chain Alpha-Olefins

In metallocene-catalyzed copolymerizations with ethene, 1-hexacosene exhibits distinct thermal properties compared to shorter-chain alpha-olefins. The pure 1-hexacosene monomer showed two melting endotherms at 37.3 °C and 52.6 °C, indicative of partly crystalline material [1]. This contrasts with the behavior of shorter-chain comonomers like 1-octadecene (C18) and 1-dodecene (C12), which do not exhibit this dual melting behavior, highlighting a chain-length-dependent solid-state morphology that directly influences copolymer crystallinity and thermal response [2].

Polymer Science Metallocene Catalysis Thermal Analysis

Analytical Standard Utility: 1-Hexacosene vs. Hexacosane in GC-MS Retention Indexing

As a long-chain hydrocarbon, 1-hexacosene serves as a useful retention index marker in gas chromatography-mass spectrometry (GC-MS), with an experimental Kovats retention index of 2596 (estimated error: 39) and a normal alkane retention index of 2593 [1]. This provides a distinct chromatographic reference point compared to its fully saturated analog, hexacosane (C26H54, CAS 630-01-3), which elutes under different conditions due to the absence of the terminal double bond, thereby enabling more precise identification of unsaturated hydrocarbons in complex mixtures [2].

Analytical Chemistry GC-MS Metabolomics

Computational Antifungal Target Engagement: Docking Scores of 1-Hexacosene vs. Structural Analogs

In silico molecular docking studies have evaluated 1-hexacosene for its potential interaction with the Mflip1 lipase of the pathogenic fungus Malassezia furfur. 1-Hexacosene demonstrated a binding affinity (docking score) of -7.34 kcal/mol, which, while slightly lower than 1-heneicosyl formate (-7.76 kcal/mol) and 10-heneicosene (-7.43 kcal/mol), still represents a favorable and quantifiable interaction within the enzyme's active site [1]. This computational evidence provides a baseline for comparing the potential bioactivity of 1-hexacosene against other lipophilic compounds.

Computational Biology Antifungal Research Molecular Docking

Polymer Microstructure Analysis: 1-Hexacosene as a 13C NMR Benchmark for Branching

1-Hexacosene has been specifically utilized as a model comonomer to establish benchmark measurements for 13C NMR spectroscopy in the analysis of chain branching in polyethylene. Studies have employed copolymers of ethene with 1-hexacosene, alongside those with 1-octene and 1-octadecene, to develop and calibrate solid-state NMR methods for quantifying branch length and distribution in polymer melts at 423 K [1]. Its 26-carbon chain provides a distinct spectroscopic signature that is essential for validating analytical methods applied to high-molecular-weight polyolefins.

Polymer Chemistry NMR Spectroscopy Material Characterization

1-Hexacosene: High-Value Research and Industrial Application Scenarios


Synthesis of Tailored Polyolefin Copolymers with Controlled Thermal Properties

1-Hexacosene is a high-value comonomer for the synthesis of ethene-α-olefin copolymers where precise control over side-chain crystallinity and melting behavior is required. Its unique dual melting endotherms (37.3 °C and 52.6 °C) indicate a specific crystalline morphology that can be leveraged to engineer materials with tailored thermal and mechanical responses, distinct from those achievable with shorter-chain alpha-olefins like 1-octadecene [1].

Analytical Standard for GC-MS Method Development and Metabolite Identification

Due to its specific and documented Kovats retention index (~2596) and mass spectrum, 1-hexacosene serves as a valuable analytical standard in GC-MS workflows. It is particularly useful for the identification and quantification of unsaturated hydrocarbons in complex biological and environmental samples, providing a distinct chromatographic reference that differentiates it from saturated alkane standards like hexacosane [2].

13C NMR Benchmarking for Long-Chain Branching in Polyethylene

In polymer physics and analytical chemistry, 1-hexacosene is employed as a model compound to generate copolymers with well-defined C26 branches. These materials serve as essential benchmarks for calibrating solid-state 13C NMR methods used to detect and quantify long-chain branching in commercial polyethylene, a critical quality parameter for high-performance polymer products [3].

In Silico Screening in Antifungal Drug Discovery Programs

For computational chemistry and drug discovery groups, 1-hexacosene represents a structurally characterized natural product with a quantifiable in silico binding profile against the Malassezia furfur Mflip1 lipase (docking score: -7.34 kcal/mol). This data provides a rational basis for its inclusion in virtual screening libraries targeting fungal pathogens, allowing for direct comparison with other lipophilic scaffolds [4].

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